molecular formula C14H8D4O3 B592770 trans-Resveratrol-d4 CAS No. 1089051-56-8

trans-Resveratrol-d4

Cat. No. B592770
M. Wt: 232.3
InChI Key: LUKBXSAWLPMMSZ-RRQWMZAJSA-N
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Description

Trans-Resveratrol-d4 is a deuterium-labeled form of resveratrol, a natural polyphenolic phytoalexin . It is found in a variety of plants, including grapes, and exhibits anti-inflammatory, antioxidant, and anticancer activities . It is intended for use as an internal standard for the quantification of trans-resveratrol by GC- or LC-MS .


Synthesis Analysis

A convenient six-step synthesis of trans-resveratrol-d4, starting from commercially available phenol-d6, with an overall yield of 25%, has been described .


Molecular Structure Analysis

Quantum-mechanical computations on the electronic structure of trans-resveratrol have been performed. The equilibrium geometries of these bioactive polyphenols are practically planar at their absolute energy minima .


Chemical Reactions Analysis

Resveratrol exhibits antioxidative stress properties and can be used as an antioxidant . It has been shown to relieve cardiovascular, aging, and neurological diseases .


Physical And Chemical Properties Analysis

Resveratrol is a well-known polyphenol produced as a secondary metabolite by plants . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, resveratrol is named 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol .

Scientific Research Applications

  • Safety in High Doses : A study showed that high doses of trans-Resveratrol administered orally to rats over 28 days did not produce harmful effects, suggesting its safety for repeated consumption at certain levels (Juan, Vinardell, & Planas, 2002).

  • Therapeutic Potential in Joint Disorders : Research indicates trans-Resveratrol's potential in treating symptoms related to rheumatic disorders due to its anti-inflammatory, anti-catabolic, anti-apoptotic, and antioxidative properties (Nguyen et al., 2017).

  • Effect on Osteoarthritis : A study on rabbits demonstrated that intra-articular injections of Resveratrol might protect cartilage against the development of osteoarthritis (Elmali et al., 2005).

  • Cancer Chemopreventive Properties : Studies have shown that Resveratrol possesses cancer chemopreventive properties in preclinical models, particularly in colorectal cancer (Sale et al., 2004).

  • Modulation of microRNA Levels : Resveratrol may modify the composition of microRNA populations in cells, potentially contributing to its anti-cancer and anti-metastatic effects (Tili et al., 2010).

  • Antioxidant Action : Trans-Resveratrol has shown better radical-scavenging activity than vitamins E and C, indicating its significant antioxidant properties (Stojanović, Sprinz, & Brede, 2001).

  • Production and Application Perspectives : The increasing demand for trans-Resveratrol due to its health benefits has led to research focusing on effective commercial production methods (Kiselev, 2011).

  • Inhibition of HIV-1 : Resveratrol enhances the anti-HIV-1 activity of certain nucleoside analogues, suggesting its potential role in HIV-1 treatment (Heredia, Davis, & Redfield, 2000).

  • Chemopreventive Effects in Breast Cancer : Resveratrol has been observed to function as an antiestrogen in the presence of estrogen, inhibiting mammary tumor models and potentially serving as a chemopreventive agent for breast cancer (Bhat et al., 2001).

Future Directions

Resveratrol has potential therapeutic efficacy in various diseases due to its wide range of biological activities . Its low content in plants and poor oral bioavailability are challenges for its therapeutic use . Biotechnological advances in resveratrol biosynthesis are being explored to overcome these challenges .

properties

IUPAC Name

5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-RRQWMZAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O)O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Resveratrol-d4

Synthesis routes and methods I

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.
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Synthesis routes and methods II

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
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Synthesis routes and methods III

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
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Citations

For This Compound
24
Citations
B Gabriele, H Benabdelkamel, P Plastina, A Fazio… - …, 2008 - thieme-connect.com
A convenient, six-step synthesis of the so far unknown trans-resveratrol-d 4,(E)-3′, 4, 5′-trihydroxy-2, 3, 5, 6-tetradeuterostilbene, starting from commercially available phenol-d 6, with …
Number of citations: 12 www.thieme-connect.com
D Briskey, A Rao - Pharmaceutics, 2020 - mdpi.com
… containing 20 ng of an internal standard [trans-resveratrol-d4 (Cayman chemical #13130, Ann … R150015) standards, and trans-resveratrol-d4 (item No. 13130) as the internal standard). …
Number of citations: 20 www.mdpi.com
L Xie, BW Bolling - Food chemistry, 2014 - Elsevier
Stilbene polyphenols are present in some fruits and nuts, but their abundance in many foods, such as almonds, is unknown. Therefore, we characterised stilbenes from Nonpareil, Butte …
Number of citations: 84 www.sciencedirect.com
SJ Zyba, V Weinborn, CD Arnold… - Current …, 2021 - academic.oup.com
… From the top layer (acetonitrile), 25 µL was transferred to an autosampler vial containing 875 µL methanol:water (1:1) and 100 µL of the corresponding surrogate [trans-resveratrol d4 (1 …
Number of citations: 1 academic.oup.com
EP Rodríguez, Y Li, A Vaniya, PM Shih… - Analytical …, 2023 - ACS Publications
Glycosylation of metabolites serves multiple purposes. Adding sugars makes metabolites more water soluble and improves their biodistribution, stability, and detoxification. In plants, the …
Number of citations: 3 pubs.acs.org
H Benabdelkamel, A Tagarelli, B Gabriele - 2014 - dspace.unical.it
… A convenient, 6-steps synthesis of the so far unknown trans-resveratrol-d4 7 (E-3',4,5'trihydroxy-2,3,5,6-tetradeuterostilbene), starting from commercially available phenol-d6 1, with an …
Number of citations: 2 dspace.unical.it
DG Le Couteur, SM Solon-Biet, BL Parker, T Pulpitel… - Cell Metabolism, 2021 - cell.com
Nutrient sensing pathways influence metabolic health and aging, offering the possibility that diet might be used therapeutically, alone or with drugs targeting these pathways. We used …
Number of citations: 30 www.cell.com
FSA Aldawsari - 2016 - era.library.ualberta.ca
Resveratrol is a natural compound found in grapes and berries and is among other constituents of red wine. This polyphenol has been studied and extensively reported in the literature. …
Number of citations: 1 era.library.ualberta.ca
D Barron, C Smarrito-Menozzi… - Current Organic …, 2012 - ingentaconnect.com
This review covers recent advances in the synthetic labelling and biolabelling of dietary polyphenols over the last 10 years. During this period, the production of labelled flavans and …
Number of citations: 8 www.ingentaconnect.com
D Barron, C Smarrito-Menozzi… - … and Function of …, 2012 - books.google.com
Among the various classes of naturally occurring plant secondary metabolites, flavonoid and related phenolic compounds are well represented in food. These include flavan-3-ols and …
Number of citations: 8 books.google.com

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